2-Methyl-4-pentenal

Analytical Chemistry Gas Chromatography Volatile Compound Identification

2-Methyl-4-pentenal (CAS 5187-71-3), with the molecular formula C6H10O and a molecular weight of 98.14 g/mol , is an unsaturated aldehyde belonging to the class of organic oxides. It is a volatile compound found in plants like *Actinidia chinensis* (kiwi fruit) and *Glycine max* (soybean).

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 5187-71-3
Cat. No. B1615568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-pentenal
CAS5187-71-3
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC(CC=C)C=O
InChIInChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3
InChIKeyRCQKLWAPRHHRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-pentenal (CAS 5187-71-3) Specifications and Baseline Comparison


2-Methyl-4-pentenal (CAS 5187-71-3), with the molecular formula C6H10O and a molecular weight of 98.14 g/mol [1], is an unsaturated aldehyde belonging to the class of organic oxides [2]. It is a volatile compound found in plants like *Actinidia chinensis* (kiwi fruit) and *Glycine max* (soybean) [3]. As a procurement candidate, it shares its molecular formula and functional group (aldehyde) with several other compounds. Therefore, its scientific selection over in-class analogs hinges entirely on specific, quantifiable performance differences. The primary comparators considered for this analysis are 4-pentenal (CAS 2100-17-6), 2-methyl-2-pentenal (CAS 623-36-9), and 3-methyl-4-pentenal (CAS 1777-33-9).

Technical Rationale Against Generic Substitution of 2-Methyl-4-pentenal


Substituting 2-methyl-4-pentenal with a generic unsaturated aldehyde of similar molecular formula is scientifically unsound due to the profound impact of small structural changes on chemical and biological properties. The position of the methyl group and the double bond dictates critical performance parameters including GC retention time, odor profile, and, crucially, reactivity in stereoselective synthesis. For instance, a methyl shift from the C2 to C3 position alters the compound's hydrophobicity, as reflected by a change in computed logP from 1.3 [1] to 1.1 [2]. More significantly, the specific spatial arrangement of the alkene and aldehyde in 2-methyl-4-pentenal has been shown to be essential for high diastereoface selectivity in advanced aldol reactions, a property that cannot be replicated by its regioisomers [3]. These quantifiable differences in physicochemical and reaction-specific performance demonstrate that in-class compounds are not interchangeable.

Quantitative Differentiation Evidence for 2-Methyl-4-pentenal vs. In-Class Alternatives


Gas Chromatographic Distinction: Kovats Retention Index of 2-Methyl-4-pentenal on Non-Polar Column

2-Methyl-4-pentenal can be distinguished from its C5 homolog, 4-pentenal, via gas chromatography. On a non-polar BP-1 column, 2-methyl-4-pentenal has a reported Kovats Retention Index (RI) of 798 [1]. This is a quantifiable difference from 4-pentenal (C5H8O), which has a reported RI of 820 [2]. The methyl substitution on 2-methyl-4-pentenal reduces its retention time relative to the unbranched homolog on this stationary phase.

Analytical Chemistry Gas Chromatography Volatile Compound Identification

LogP Differentiation: Hydrophobicity Comparison with 3-Methyl-4-pentenal

The position of the methyl group influences the compound's hydrophobicity. The computed octanol-water partition coefficient (XLogP3-AA) for 2-methyl-4-pentenal is 1.3 [1]. This is different from the value of 1.1 calculated for its regioisomer, 3-methyl-4-pentenal [2]. This quantifiable difference in LogP suggests differences in water solubility and partitioning behavior in biphasic systems.

Physical Chemistry Solubility Prediction LogP

Stereoselective Aldol Reaction: Superior Diastereofacial Selectivity vs. Non-Chiral Analogs

In the total synthesis of Epothilone B, (S)-2-methyl-4-pentenal participates in a novel aldol condensation that proceeds with high diastereoface selectivity [1]. This selectivity is attributed to a specific, favorable transition-state interaction between the alkene and aldehyde groups unique to the 2-methyl-4-pentenal scaffold, which stabilizes the reactive conformation [2]. This level of stereocontrol is not achievable with other C6H10O isomers, such as 2-methyl-2-pentenal or 3-methyl-4-pentenal, whose double-bond geometry or methyl position would preclude this stabilizing interaction.

Synthetic Chemistry Stereoselective Synthesis Aldol Reaction

Natural Occurrence and Bioactivity: Detection in Winter Jujube Preservation

In a study on winter jujube preservation, treatment with Cyclocarya paliurus (CP) slowed the decrease in the content of several volatile organic compounds (VOCs), including 2-methyl-4-pentenal, 2-hexenal, and 3-hexenal, compared to an untreated control [1]. While the study does not provide a quantified difference in the rate of decrease, it identifies 2-methyl-4-pentenal as a key endogenous marker whose levels are associated with fruit freshness and the effectiveness of preservation treatments. This indicates a role distinct from that of other common food flavoring aldehydes.

Postharvest Biology Food Science Volatile Organic Compounds

Validated Application Scenarios for 2-Methyl-4-pentenal Procurement


Enabling a Stereoselective Aldol Condensation in Complex Total Synthesis

Based on its demonstrated role in the total synthesis of Epothilone B, 2-methyl-4-pentenal is an essential building block for any research program requiring the construction of the polypropionate domain of this class of natural products. Its unique structure enables a highly diastereoselective aldol condensation, a reaction outcome that is not accessible using its regioisomers. Procurement should prioritize this specific compound when following established synthetic protocols for epothilones or similar complex molecules.

Analytical Standard for Gas Chromatography in Food and Flavor Analysis

The compound's well-defined Kovats Retention Index (RI=798 on BP-1) makes it a valuable analytical standard for the identification and quantification of volatile compounds in complex mixtures, such as fruit flavors and plant emissions. This distinct RI value provides a quantitative benchmark for GC method development and quality control, ensuring accurate and reproducible analysis. Procurement of a high-purity standard is critical for this application.

Investigating Volatile Markers in Plant Biology and Postharvest Research

Given its natural occurrence in plants like kiwi and its identification as a volatile marker associated with the preservation of winter jujubes, 2-methyl-4-pentenal is a compound of interest for research in plant metabolomics and postharvest physiology. Studies investigating the effects of treatments on fruit VOC profiles or the role of aldehydes in plant signaling may require this specific compound for use as a reference standard or for exogenous application experiments.

Development of Natural Product-Inspired Flavors and Fragrances

As a naturally occurring volatile found in various fruits and plants, 2-methyl-4-pentenal is a candidate for formulating 'natural-like' flavor and fragrance blends. Its presence in complex plant matrices makes it relevant for research into recreating authentic fruit or green notes. In contrast to many purely synthetic flavor molecules, its established natural provenance may offer advantages in specific consumer product categories where this is a valued attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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